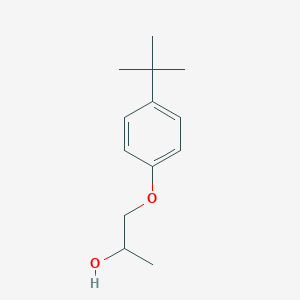

1-(4-tert-butylphenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMCOYJNWKBBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277407 | |

| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-30-0 | |

| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with p-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-tert-butylphenoxy)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is used in studies involving β2-adrenergic receptors to understand their role in various physiological processes.

Medicine: It is employed in the development of drugs targeting β2-adrenergic receptors, which are important in treating conditions like asthma and cardiovascular diseases.

Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

1-(4-tert-butylphenoxy)propan-2-ol exerts its effects by selectively binding to β2-adrenergic receptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in the activity of these receptors. The molecular targets involved include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)propan-2-ol (CAS 30314-64-8)

- Structure : Replaces the tert-butyl group with a methoxy (-OCH₃) group.

- Molecular Formula : C₁₀H₁₄O₂; MW : 166.22 g/mol.

- Key Differences :

1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol (CAS N/A)

- Structure: Sulfur atom replaces the phenoxy oxygen.

- Thioether derivatives often exhibit distinct biological activities, such as antioxidant properties .

1-(tert-Butoxy)propan-2-ol (CAS 57018-52-7)

- Structure : tert-Butyl group attached via an ether linkage to propan-2-ol.

- Key Differences: The absence of an aromatic ring reduces π-π stacking interactions, impacting solid-state stability.

Amino-Functionalized Analogs (e.g., 1-Amino-3-(4-tert-butylphenoxy)propan-2-ol)

- Structure: Amino (-NH₂) group replaces the hydroxyl.

- Key Differences :

Table 1: Comparative Properties of Selected Compounds

*Estimated LogP values based on substituent contributions.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates: Used in synthesizing beta-blockers (e.g., Metoprolol impurities) and amino-alcohols .

- Material Science : Bulky tert-butyl groups enhance thermal stability in polymer coatings.

Biological Activity

1-(4-tert-butylphenoxy)propan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H28N2O2, with a molecular weight of approximately 316.44 g/mol. Its structure includes a tert-butyl group, a phenoxy group, and a propanol backbone, which contribute to its solubility and biological properties.

This compound primarily functions through receptor modulation. Notably, it has been identified as an antagonist for the CCR2b receptor, which plays a critical role in inflammatory responses. This antagonism suggests potential therapeutic applications in treating conditions associated with immune dysregulation and inflammation.

Key Mechanisms

- Receptor Binding : The compound binds to specific receptors, modulating their activity. This interaction can lead to various biological effects depending on the context.

- Inhibition of Kinases : In vitro studies have shown that derivatives of this compound exhibit inhibitory activity against several kinases, indicating its potential in cancer therapy .

Biological Activity

This compound has demonstrated significant biological activities across various studies:

- Antiinflammatory Effects : By antagonizing the CCR2b receptor, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Research indicates that derivatives bearing the 4-tert-butylphenoxy group exhibit activity against various cancer cell lines. For example:

Table 1: Summary of Biological Activities

| Activity | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | OVCAR-4 | 5.67 | Induces apoptosis in S phase |

| Anticancer | Huh7 | 5.67 ± 0.57 | Significant growth inhibition |

| Receptor Antagonism | CCR2b | N/A | Potential therapeutic application in inflammation |

Metabolism Studies

A study utilizing Cunninghamella species demonstrated the biotransformation capabilities of this compound. The oxidation of the methyl group in the tert-butyl moiety was identified as a primary metabolic pathway, suggesting implications for pharmacokinetics and toxicity assessments .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from similar compounds. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol | C19H32ClNO2 | Methyl substitution affects biological activity |

| 1-(4-Chlorophenoxy)-3-[4-(pyridazin-3-yl)piperazin-1-yl]propan-2-ol | C19H24ClN3O2 | Chlorine substitution alters receptor binding affinity |

These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.